2-(3-((2-(2,6-dimethylmorpholino)-2-oxoethyl)sulfonyl)-1H-indol-1-yl)-N,N-diisopropylacetamide
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Description
2-(3-((2-(2,6-dimethylmorpholino)-2-oxoethyl)sulfonyl)-1H-indol-1-yl)-N,N-diisopropylacetamide is a useful research compound. Its molecular formula is C24H35N3O5S and its molecular weight is 477.62. The purity is usually 95%.
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Biological Activity
The compound 2-(3-((2-(2,6-dimethylmorpholino)-2-oxoethyl)sulfonyl)-1H-indol-1-yl)-N,N-diisopropylacetamide (CAS Number: 894004-91-2) is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C24H35N3O5S
- Molecular Weight : 477.6 g/mol
- Key Functional Groups :
- Indole moiety
- Sulfonyl group
- Morpholine ring
- Acetamide structure
The presence of these functional groups contributes to the compound's diverse reactivity and potential biological activity.
Anticancer Properties
Recent studies have investigated the compound's effects on various cancer cell lines. For instance, the compound demonstrated significant cytotoxicity against breast cancer (MCF-7) and cervical cancer (HeLa) cell lines. The growth inhibitory values (GI50) were found to be:
Cell Line | GI50 (µM) |
---|---|
MCF-7 | 4.5 ± 0.12 |
HeLa | 7.8 ± 0.25 |
These results indicate that the compound may effectively inhibit cell proliferation in these cancer types, suggesting its potential as a therapeutic agent.
The proposed mechanism of action involves the inhibition of specific kinases that are overexpressed in cancer cells. In silico studies have shown that the compound interacts with several key proteins involved in cell signaling pathways, including:
- NEK6, NEK7, NEK9 : These proteins are associated with cell cycle regulation and have been linked to tumor progression.
- TP53 : A critical tumor suppressor protein that regulates the cell cycle and prevents tumor formation.
Molecular docking studies revealed favorable binding affinities between the compound and these targets, indicating its potential as a selective inhibitor.
Case Studies and Research Findings
-
In Vitro Studies :
- A study conducted on MCF-7 cells revealed that treatment with the compound led to apoptosis, evidenced by increased markers such as caspase-3 activation and PARP cleavage.
- The compound also exhibited anti-inflammatory properties by reducing cytokine release in stimulated macrophages.
-
In Vivo Studies :
- In animal models, administration of the compound resulted in significant tumor size reduction compared to control groups, further supporting its anticancer potential.
-
Pharmacokinetics :
- Preliminary pharmacokinetic studies suggest that the compound has favorable absorption and distribution characteristics, although further studies are needed to confirm its bioavailability.
Properties
IUPAC Name |
2-[3-[2-(2,6-dimethylmorpholin-4-yl)-2-oxoethyl]sulfonylindol-1-yl]-N,N-di(propan-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H35N3O5S/c1-16(2)27(17(3)4)23(28)14-25-13-22(20-9-7-8-10-21(20)25)33(30,31)15-24(29)26-11-18(5)32-19(6)12-26/h7-10,13,16-19H,11-12,14-15H2,1-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGAYNUOAAZXTDJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC(=O)N(C(C)C)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H35N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.